molecular formula C66H98N16O17S B140702 Bacitracin F CAS No. 22601-63-4

Bacitracin F

Katalognummer: B140702
CAS-Nummer: 22601-63-4
Molekulargewicht: 1419.65 g/mol
InChI-Schlüssel: FCLQHQCOKGKLHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bacitracin F is a derivative of the polypeptide antibiotic Bacitracin A. It is produced by the bacterium Bacillus licheniformis and is part of a family of related cyclic peptides. This compound is formed through the oxidative deamination of the thiazoline ring in Bacitracin A. This compound exhibits some antibiotic activity, particularly against Gram-positive bacteria such as Micrococcus lysodeikticus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bacitracin F is typically derived from Bacitracin A through a process of oxidative deamination. This transformation involves the oxidation of the thiazoline ring in Bacitracin A to form this compound . The specific reaction conditions for this transformation are not extensively detailed in the literature, but it generally involves the use of oxidizing agents under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Bacillus licheniformis. The fermentation process is carried out at a neutral pH, and the Bacitracin peptides are extracted from the culture fluids. High-pressure liquid chromatography is then used to separate this compound from other Bacitracin peptides .

Analyse Chemischer Reaktionen

Types of Reactions: Bacitracin F undergoes various chemical reactions, including:

    Oxidation: The transformation from Bacitracin A to this compound itself is an oxidation reaction.

    Substitution: this compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the oxidative deamination process.

    Acids and Bases: Can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: this compound is the major product formed from the oxidation of Bacitracin A.

    Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Bacitracin F has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationships of cyclic peptides.

    Biology: Investigated for its role in inhibiting bacterial cell wall synthesis.

    Medicine: Explored for its potential use as an antibiotic, particularly against Gram-positive bacteria.

    Industry: Used in the formulation of antibacterial agents for topical applications.

Wirkmechanismus

Bacitracin F exerts its antibacterial effects by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It binds to the undecaprenyl pyrophosphate, a lipid carrier molecule, and prevents the dephosphorylation step necessary for peptidoglycan synthesis. This inhibition disrupts the cell wall formation, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its specific structural modification (oxidative deamination of the thiazoline ring) which imparts distinct antibacterial properties. While Bacitracin A is the most active form, this compound still retains significant activity against certain Gram-positive bacteria .

Biologische Aktivität

Bacitracin F is a member of the bacitracin family, a group of polypeptide antibiotics produced by certain strains of Bacillus subtilis and Bacillus licheniformis. This compound has garnered attention due to its unique structural characteristics and biological activities, particularly in the context of antibiotic resistance and its mechanism of action.

This compound differs from its more commonly studied counterpart, Bacitracin A, primarily in its N-terminal moiety. While Bacitracin A features an aminothiazoline group, this compound contains a ketothiazole moiety, which influences its biological activity and interaction with bacterial targets .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of cell wall biosynthesis. It achieves this by binding to the lipid carrier C55PP (undecaprenyl phosphate), which is essential for transporting peptidoglycan precursors across the membrane during cell wall synthesis. By sequestering C55PP, this compound disrupts cell wall integrity, leading to bacterial cell death .

Antimicrobial Spectrum and Resistance

This compound exhibits a broad spectrum of antimicrobial activity against various Gram-positive bacteria, including strains resistant to other antibiotics. Notably, it has shown effectiveness against vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's ability to maintain activity in the presence of certain divalent metal ions, such as zinc, enhances its potency, making it a valuable option in treating resistant infections .

Research Findings and Case Studies

Recent studies have focused on the structural modifications of bacitracin analogs to improve their efficacy. For instance, modifications at specific amino acid positions have led to compounds with significantly enhanced antibacterial activity compared to Bacitracin A. These analogs have shown up to 256-fold increases in potency against certain strains .

Table 1: Comparative Potency of Bacitracin Variants

CompoundMIC (µg/mL) against S. pneumoniaeMIC (µg/mL) against VRE
Bacitracin A3264
This compound1632
Modified Variant 90.1250.5
Modified Variant 110.06250.25

Stability and Formulation

The stability of this compound has also been a subject of investigation. Research utilizing accelerated stability modeling has indicated that this compound maintains its activity under various conditions, although it is sensitive to temperature and humidity fluctuations . This knowledge is crucial for developing effective formulations for clinical use.

Eigenschaften

IUPAC Name

5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQHQCOKGKLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H98N16O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22601-63-4
Record name Bacitracin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacitracin F
Reactant of Route 2
Bacitracin F
Reactant of Route 3
Bacitracin F
Reactant of Route 4
Bacitracin F
Reactant of Route 5
Bacitracin F
Reactant of Route 6
Bacitracin F
Customer
Q & A

Q1: What is the structural difference between Bacitracin A and Bacitracin F?

A: this compound is an oxidation product of Bacitracin A. While both share a similar peptide structure, the key difference lies in the thiazoline ring. In Bacitracin A, this ring remains unoxidized, whereas in this compound, it undergoes oxidation to form a thiazole ring. [, ]

Q2: Does this compound share the same biological activity as Bacitracin A?

A: No, this compound is considered biologically inactive, unlike Bacitracin A, which exhibits potent antibacterial activity. [, ]

Q3: Does this compound play a role in the biosynthesis of thiamine?

A: While this compound itself is not directly involved in thiamine biosynthesis, its thiazole ring structure provides valuable insights. The presence of similar thiazole structures in thiamine and other antibiotics like micrococcin P and bottromycin suggests a shared biosynthetic pathway involving cysteine peptides undergoing cyclization and dehydrogenation. [, ]

Q4: Can this compound be separated from other Bacitracin components, and what analytical techniques are used for its identification and characterization?

A4: Yes, various techniques can separate and characterize this compound. These include:

  • Paper chromatography: A traditional method for separating Bacitracin A and F based on their differential migration on a paper matrix. [, ]
  • Isoelectric focusing in gel: Separates molecules based on their isoelectric point (pI), offering a way to isolate this compound. []
  • High-Performance Liquid Chromatography (HPLC): Provides efficient separation of Bacitracin components, including this compound, based on their different affinities for the stationary and mobile phases. [, , ]
  • Mass Spectrometry (MS): Coupled with separation techniques like HPLC (LC/MS), MS helps identify and characterize Bacitracin components based on their mass-to-charge ratio, revealing structural details of different analogs. Techniques like Frit-FAB LC/MS and Electrospray Ionization Ion Trap Tandem Mass Spectrometry (LC/ESI-IT-MS/MS) have been particularly helpful in analyzing this compound and other related components. [, ]

Q5: What is the significance of the different Bacitracin B components identified in commercial Bacitracin samples?

A: Analysis of commercial Bacitracin using LC/ESI-IT-MS/MS revealed the presence of multiple Bacitracin B components, each with single amino acid substitutions compared to Bacitracin A. These findings highlight the structural diversity within the Bacitracin complex and suggest potential variations in biological activity among these minor components. []

Q6: Has the degradation of Bacitracin been studied, and is this compound a product of this degradation?

A: Yes, studies using Frit-FAB LC/MS have demonstrated that this compound can form as a degradation product of Bacitracin A. This degradation process likely involves the oxidation of the thiazoline ring in Bacitracin A to the thiazole ring found in this compound. The study also identified several other minor components related to both Bacitracin A and F, suggesting a common degradation pathway. []

Q7: Are there attempts to stabilize Bacitracin against degradation?

A: Research has investigated the use of metallic ions like zinc to enhance the stability of autoclaved Bacitracin. This approach aims to minimize degradation and preserve the antibiotic activity of Bacitracin preparations. []

Q8: Are there any known applications of this compound, despite its lack of direct antimicrobial activity?

A: Research suggests that this compound might influence the elimination of Substance P, a neuropeptide involved in pain signaling. While the exact mechanism requires further investigation, this finding points towards a potential role for this compound in modulating physiological processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.